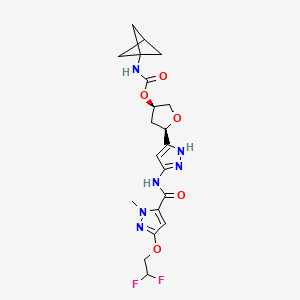
Cdk2-IN-26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk2-IN-26 is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2). Cyclin-dependent kinase 2 is a crucial enzyme involved in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibitors of cyclin-dependent kinase 2, such as this compound, have garnered significant attention for their potential therapeutic applications, especially in cancer treatment, due to their ability to halt the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2-IN-26 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of pyrazolo[3,4-d]pyrimidinone derivatives. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Cdk2-IN-26 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs of this compound .
Scientific Research Applications
Cdk2-IN-26 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinase 2 and its effects on cell cycle regulation.
Biology: Employed in research to understand the role of cyclin-dependent kinase 2 in cellular processes and its interactions with other proteins.
Medicine: Investigated for its potential as an anticancer agent, particularly in cancers where cyclin-dependent kinase 2 is overactive.
Industry: Utilized in the development of new therapeutic agents targeting cyclin-dependent kinase 2 .
Mechanism of Action
Cdk2-IN-26 exerts its effects by selectively inhibiting cyclin-dependent kinase 2. This inhibition prevents the phosphorylation of downstream targets necessary for cell cycle progression, effectively halting the transition from the G1 phase to the S phase. The molecular targets involved include the cyclin-dependent kinase 2-cyclin complex and various substrates phosphorylated by cyclin-dependent kinase 2 .
Comparison with Similar Compounds
Similar Compounds
Roscovitine: Another cyclin-dependent kinase inhibitor with broader specificity.
Dinaciclib: A potent inhibitor of multiple cyclin-dependent kinases, including cyclin-dependent kinase 2.
Palbociclib: Primarily targets cyclin-dependent kinase 4 and cyclin-dependent kinase 6 but has some activity against cyclin-dependent kinase 2
Uniqueness
Cdk2-IN-26 is unique due to its high selectivity for cyclin-dependent kinase 2, which reduces off-target effects and enhances its potential as a therapeutic agent. Its specificity allows for more targeted inhibition of cell cycle progression in cancer cells, making it a promising candidate for further development .
Properties
Molecular Formula |
C20H24F2N6O5 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
[(3R,5R)-5-[3-[[5-(2,2-difluoroethoxy)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]oxolan-3-yl] N-(1-bicyclo[1.1.1]pentanyl)carbamate |
InChI |
InChI=1S/C20H24F2N6O5/c1-28-13(4-17(27-28)32-9-15(21)22)18(29)23-16-3-12(25-26-16)14-2-11(8-31-14)33-19(30)24-20-5-10(6-20)7-20/h3-4,10-11,14-15H,2,5-9H2,1H3,(H,24,30)(H2,23,25,26,29)/t10?,11-,14-,20?/m1/s1 |
InChI Key |
ACJDXDOGYGIDOZ-OEKZQNSRSA-N |
Isomeric SMILES |
CN1C(=CC(=N1)OCC(F)F)C(=O)NC2=NNC(=C2)[C@H]3C[C@H](CO3)OC(=O)NC45CC(C4)C5 |
Canonical SMILES |
CN1C(=CC(=N1)OCC(F)F)C(=O)NC2=NNC(=C2)C3CC(CO3)OC(=O)NC45CC(C4)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


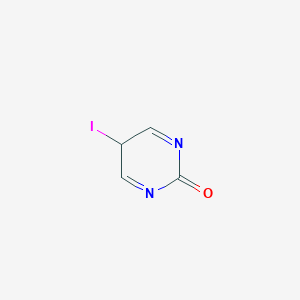

![2-[(4S)-4-[(4-aminophenyl)methyl]-3,9-bis(carboxymethyl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid;dihydrate;dihydrochloride](/img/structure/B12365518.png)

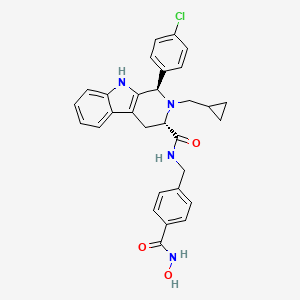
![(1R,4R)-5-[2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-6-[6-(4-methoxypyridin-3-yl)-4-methylpyrazolo[4,3-c]pyridin-1-yl]-1-methylimidazo[4,5-c]pyridin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B12365538.png)
![N-[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]-4-methyl-7-piperazin-1-ylpyrido[3,4-d]pyridazin-1-amine](/img/structure/B12365546.png)
![Sodium;4-[4-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B12365547.png)
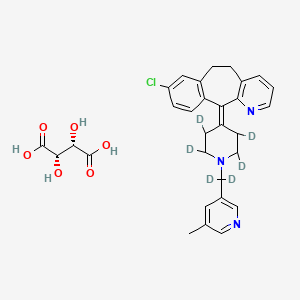
![N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B12365556.png)

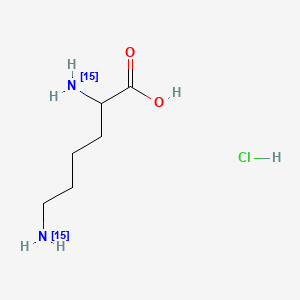

![trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12365582.png)
